molecular formula C16H17N3O3S B238449 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B238449
M. Wt: 331.4 g/mol
InChI Key: OUEUNQRJAQCTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied for its applications in scientific research. DMCM is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity in the brain.

Mechanism Of Action

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the receptor, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide prevents the binding of GABA and inhibits its inhibitory effects on neuronal activity. This leads to increased excitability of neurons, which can result in seizures and other neurological disorders.

Biochemical And Physiological Effects

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased arousal and alertness. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain contexts.

Advantages And Limitations For Lab Experiments

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency as a GABA-A receptor antagonist, which allows for precise manipulation of neuronal activity. However, its effects on other neurotransmitters and physiological systems can make it difficult to interpret results. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential safety concerns, such as its effects on heart rate and blood pressure, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research on 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential applications in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the effects of 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide on other neurotransmitter systems and physiological processes. Finally, the development of more selective GABA-A receptor antagonists could allow for more precise manipulation of neuronal activity and lead to new insights into the functioning of the brain.

Synthesis Methods

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-amino-4-methylpyridine, followed by the addition of thiourea and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high purity.

Scientific Research Applications

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the GABA-A receptor and its role in regulating neuronal activity in the brain. 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been used to investigate the effects of GABA-A receptor antagonists on anxiety, depression, and other psychiatric disorders. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been used to study the effects of GABA-A receptor antagonists on seizure activity and epilepsy.

properties

Product Name

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H17N3O3S/c1-10-4-5-17-14(6-10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23)

InChI Key

OUEUNQRJAQCTBV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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